2-Methyl-5-nitrobenzonitrile
Overview
Description
2-Methyl-5-nitrobenzonitrile is an aralkyl nitrile compound with the molecular formula C8H6N2O2. It is characterized by a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the second position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-nitrobenzonitrile is currently unknown. This compound is an aralkyl nitrile , a class of compounds that can interact with a variety of biological targets
Mode of Action
This compound is formed by the nitration of o-toluonitrile with NO2+ BF4-
Pharmacokinetics
It is known to be soluble in ethanol , which suggests that it could potentially be absorbed in the body when administered orally. The distribution, metabolism, and excretion of this compound in the body remain to be investigated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, exposure to heat or light could potentially degrade the compound or reduce its efficacy. The compound’s action could also be influenced by the physiological environment in the body, such as pH, temperature, and the presence of other molecules.
Preparation Methods
2-Methyl-5-nitrobenzonitrile is typically synthesized through the nitration of o-toluonitrile using nitronium tetrafluoroborate (NO2+ BF4-). The reaction conditions involve maintaining a controlled temperature to ensure the selective nitration at the desired position on the benzene ring . The crystal structure of this compound is stabilized by van der Waals interactions .
Industrial Production Methods:
Chemical Reactions Analysis
2-Methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Ammonia (NH3), water (H2O), and heat.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products:
Reduction: 2-Methyl-5-aminobenzonitrile.
Substitution: 2-Methyl-5-amidobenzonitrile, 2-Methyl-5-carboxybenzonitrile.
Oxidation: 2-Methyl-5-carboxybenzonitrile.
Scientific Research Applications
2-Methyl-5-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-5-nitrobenzonitrile can be compared with other similar compounds such as:
4-Methyl-3-nitrobenzonitrile: Similar structure but with different positions of the nitro and methyl groups.
4-Methyl-2-nitrobenzonitrile: Similar structure with the nitro group at the second position.
4-Methoxy-2-nitrobenzonitrile: Similar structure with a methoxy group instead of a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
2-methyl-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSDYLFXPMFRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325444 | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-83-3 | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 939-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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